1-Bromo-1-(methoxymethyl)cyclopropane
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H9BrO |
|---|---|
Molecular Weight |
165.03 g/mol |
IUPAC Name |
1-bromo-1-(methoxymethyl)cyclopropane |
InChI |
InChI=1S/C5H9BrO/c1-7-4-5(6)2-3-5/h2-4H2,1H3 |
InChI Key |
CAYCLGBPQFJIBC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CC1)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 1 Methoxymethyl Cyclopropane
Established Synthetic Pathways to Highly Substituted Cyclopropyl (B3062369) Bromides
The construction of highly substituted cyclopropyl bromides is generally achieved through two primary strategies: the formation of the three-membered ring from an acyclic precursor (cyclopropanation) or the intramolecular cyclization of a suitably functionalized linear substrate (ring-closure).
Cyclopropanation Reactions
Cyclopropanation reactions involve the addition of a carbene or carbenoid species to an alkene, forming the cyclopropane (B1198618) ring in a single step. The substitution pattern of the final product is dictated by the substituents present on the starting alkene and the carbene.
One of the most common methods is the transition-metal-catalyzed decomposition of diazo compounds. For instance, rhodium(II) catalysts are effective in generating rhodium carbenoids from diazo compounds, which then react with alkenes. The stereochemistry of the starting alkene is typically retained in the cyclopropane product. nih.gov
Another key method is the Simmons-Smith cyclopropanation, which utilizes an organozinc carbenoid, typically iodomethylzinc iodide (IZnCH₂I), to deliver a methylene (B1212753) group to an alkene. This reaction is known for its high stereospecificity, where the addition occurs syn to a directing group, such as a hydroxyl group on an allylic alcohol. wikipedia.org For the synthesis of brominated cyclopropanes, a bromo-substituted carbenoid would be required. The addition of carbenes or carbenoids to alkenes is a form of cheletropic reaction and is stereospecific, with the addition occurring in a syn manner. For example, the reaction of dibromocarbene with a cis-alkene yields the cis-disubstituted dibromocyclopropane exclusively. wikipedia.org
The Corey-Chaykovsky reaction provides another route, using sulfur ylides to convert α,β-unsaturated carbonyl compounds into the corresponding cyclopropanes. mdpi.com
Ring-Closure Approaches to Substituted Cyclopropanes
Ring-closure reactions, particularly the Michael-Initiated Ring Closure (MIRC), are powerful methods for synthesizing polysubstituted cyclopropanes. researchgate.net This process involves the tandem Michael-type addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular Sₙ2 cyclization that forms the three-membered ring. The stereochemical outcome of MIRC reactions can often be controlled with high fidelity. researchgate.net
A classic example of a ring-closure approach is the intramolecular Wurtz coupling of a 1,3-dihalopropane using a metal like sodium or zinc. A base-promoted cyclization of a primary haloalkane bearing an appropriately placed electron-withdrawing group can also generate the cyclopropane ring through the formation of a carbanion that displaces the halide. wikipedia.org
| Method | Description | Key Features |
| Simmons-Smith Reaction | Cyclopropanation of an alkene using an organozinc carbenoid (e.g., IZnCH₂I). | High stereospecificity; can be directed by hydroxyl groups. |
| Diazo Compound Decomposition | Transition-metal (e.g., Rh, Cu) catalyzed reaction of a diazo compound with an alkene. | Versatile; stereochemistry of alkene is retained. |
| Corey-Chaykovsky Reaction | Reaction of a sulfur ylide with an α,β-unsaturated carbonyl compound. | Forms cyclopropyl ketones/esters. |
| Michael-Initiated Ring Closure (MIRC) | Tandem Michael addition and intramolecular cyclization. | Excellent for building highly substituted cyclopropanes; often stereocontrolled. |
| Intramolecular Wurtz Coupling | Reductive cyclization of a 1,3-dihalide. | Classic method for forming the cyclopropane ring. |
Strategies for the Stereocontrolled and Regioselective Synthesis of 1-Bromo-1-(methoxymethyl)cyclopropane
As this compound possesses a single quaternary carbon, stereocontrol is only relevant if other substituents are present on the cyclopropane ring, creating additional stereocenters. However, the principles of regioselectivity are paramount to ensure the correct placement of the bromine and methoxymethyl groups on C1.
Regioselectivity in cyclopropanation reactions is determined by the starting materials. For example, the cyclopropanation of an alkene such as 1-bromo-1-(methoxymethyl)ethene would directly yield the desired substitution pattern. However, the stability and accessibility of such a starting material could be a significant challenge. An alternative cyclopropanation approach would involve reacting an alkene like methoxymethyl vinyl ether with a brominated carbene, which would also ensure the correct regiochemistry.
In MIRC reactions , regioselectivity is inherently controlled by the design of the precursor. nih.govnbinno.com A potential substrate could be a Michael acceptor containing the methoxymethyl group and a leaving group, which reacts with a bromide-containing nucleophile. The success of this strategy hinges on the careful selection of reactants to favor the desired bond formations. Stereoselectivity in MIRC reactions can be achieved by employing chiral substrates, nucleophiles, or catalysts, which can control the facial selectivity of the initial Michael addition and the subsequent cyclization. researchgate.net
For methods involving functional group interconversion on a pre-existing cyclopropane ring, regioselectivity depends on the directing effects of the initial substituent. For instance, starting with 1-(methoxymethyl)cyclopropanol, the hydroxyl group is precisely located at the C1 position, allowing for its direct conversion to a bromine atom.
Novel Synthetic Routes and Method Development for this compound
As there is no established synthesis for this compound in the literature, its preparation requires a multi-step approach involving the strategic introduction of the two key functional groups. Plausible synthetic routes can be designed by combining established reactions. A key intermediate in several potential routes is cyclopropylmethanol , which is commercially available.
A logical approach involves the functionalization of this precursor to install the methoxymethyl group first, followed by the introduction of the bromine atom at the C1 position.
Introduction of the Bromine Moiety
The introduction of a bromine atom onto the C1 position of a cyclopropane ring can be achieved through several methods, often involving the conversion of a different functional group.
From a Cyclopropanol: A highly plausible route would start with the synthesis of 1-(methoxymethyl)cyclopropanol . This tertiary alcohol could then be converted to the corresponding bromide. The Appel reaction , which uses triphenylphosphine (B44618) and carbon tetrabromide (CBr₄), is a well-established method for converting alcohols to alkyl bromides under mild, neutral conditions, which are favorable for the strained cyclopropane ring. nih.govnih.gov This reaction typically proceeds with inversion of configuration if the carbon is a stereocenter.
From a Cyclopropanecarboxylic Acid: Another established method is a variation of the Hunsdiecker reaction . This involves the synthesis of 1-(methoxymethyl)cyclopropanecarboxylic acid . The carboxylic acid can be converted to its silver salt, which is then treated with elemental bromine to yield the desired this compound via decarboxylative bromination. iiste.orgchemscene.com
| Precursor | Reagents | Reaction | Key Advantage |
| 1-(Methoxymethyl)cyclopropanol | PPh₃, CBr₄ | Appel Reaction | Mild, neutral conditions suitable for strained rings. |
| Silver 1-(methoxymethyl)cyclopropanecarboxylate | Br₂ | Hunsdiecker Reaction | Established method for converting carboxylic acids to bromides. |
Installation of the Methoxymethyl Group
The methoxymethyl group (–CH₂OCH₃) can be installed either before the cyclopropane ring is formed or by functionalizing an existing cyclopropane.
Methylation of Cyclopropylmethanol: The most direct route to a key intermediate, (methoxymethyl)cyclopropane (B85597) , involves the O-methylation of cyclopropylmethanol . This can be readily achieved using standard Williamson ether synthesis conditions, for example, by deprotonating the alcohol with a strong base like sodium hydride (NaH) followed by quenching with an electrophilic methyl source such as methyl iodide (CH₃I) or dimethyl sulfate.
Cyclopropanation of an Allylic Ether: An alternative strategy is the cyclopropanation of an alkene that already contains the methoxymethyl moiety. For instance, allyl methoxymethyl ether could undergo a Simmons-Smith or related cyclopropanation reaction to form (methoxymethyl)cyclopropane. iiste.org The Simmons-Smith reaction is particularly well-suited for the cyclopropanation of olefins like vinyl ethers. nih.gov
Once (methoxymethyl)cyclopropane is formed, subsequent steps would be required to introduce the bromine at the C1 position, which would likely involve radical bromination. However, this approach may suffer from a lack of regioselectivity, making the functional group interconversion routes described in section 2.3.1 more synthetically attractive.
Chemical Reactivity and Reaction Pathways of 1 Bromo 1 Methoxymethyl Cyclopropane
Nucleophilic Substitution Reactions at the Brominated Center
Nucleophilic substitution at the C1 position of 1-Bromo-1-(methoxymethyl)cyclopropane is a key reaction pathway. The feasibility and mechanism of this substitution are influenced by several stereoelectronic factors.
The reactivity of the C-Br bond in this compound towards nucleophiles is governed by the hybridization of the carbon atom and the alignment of orbitals. The carbon atoms in a cyclopropane (B1198618) ring have a higher s-character in their C-H bonds and a higher p-character in their C-C bonds compared to alkanes. This increased p-character in the C-Br bond makes it somewhat weaker and more susceptible to cleavage.
The methoxymethyl substituent can influence the substitution reaction through steric hindrance and electronic effects. Sterically, it can hinder the backside attack required for a typical SN2 reaction. Electronically, the oxygen atom can stabilize a developing positive charge on the adjacent carbon through resonance, which might favor an SN1-type mechanism involving a cyclopropyl (B3062369) cation intermediate. However, the formation of a primary carbocation is generally unfavorable.
An alternative pathway for nucleophilic substitution in bromocyclopropanes involves a base-assisted dehydrohalogenation to form a cyclopropene (B1174273) intermediate, followed by the addition of the nucleophile. nih.gov This elimination-addition mechanism is particularly relevant when strong, non-nucleophilic bases are used. The facial selectivity of the nucleophilic addition to the cyclopropene intermediate can be controlled by steric factors or by the directing effect of substituents. nih.gov
| Factor | Influence on Nucleophilic Substitution |
| Ring Strain | Increases the reactivity of the C-Br bond. |
| Hybridization | Increased p-character of the C-Br bond facilitates cleavage. |
| Methoxymethyl Group (Steric) | Hinders direct backside (SN2) attack. |
| Methoxymethyl Group (Electronic) | Potential for resonance stabilization of a cationic intermediate. |
| Reaction Conditions (Base) | Can promote an elimination-addition mechanism via a cyclopropene intermediate. nih.gov |
The reactivity of this compound can be contextualized by comparing it with other halocyclopropanes. For instance, bromocyclopropanes bearing electron-withdrawing groups like carboxamides or esters also undergo formal nucleophilic substitution. researchgate.netnih.gov In these cases, the reaction often proceeds through the aforementioned elimination-addition pathway.
The nature of the substituent at the C1 position significantly impacts the reaction conditions required and the stereochemical outcome. For example, the presence of a directing group, such as an amide or carboxylate, can control the diastereoselectivity of the nucleophilic addition to the cyclopropene intermediate. nih.gov In contrast to cyclopropanes with strong electron-withdrawing groups that activate the ring towards nucleophilic attack, the methoxymethyl group in this compound has a more ambiguous electronic role, potentially acting as a weak electron-donating group through its oxygen lone pairs.
| Analogous Halocyclopropane | Key Reactivity Feature | Reference |
| 2-Bromocyclopropylcarboxamides | Undergo highly diastereoselective formal nucleophilic substitution with various nucleophiles. | nih.gov |
| Bromocyclopropanes with tethered chiral alcohols | Can be used for the asymmetric synthesis of bicyclic products. | nih.gov |
| gem-Dibromocyclopropanes | Can undergo base-promoted ring-opening reactions. |
Cyclopropane Ring-Opening Reactions
The inherent ring strain of the cyclopropane ring (approximately 27 kcal/mol) is a major driving force for its reactivity, leading to various ring-opening reactions. researchgate.netnih.gov
Electrophilic ring-opening of cyclopropanes is a common reaction pathway, particularly for those bearing electron-donating groups. nih.gov In the case of this compound, the methoxymethyl group can be considered as a weak electron-donating group, which can stabilize a developing positive charge during the ring-opening process.
The reaction is typically initiated by an electrophile (E+) attacking one of the C-C bonds of the cyclopropane ring. This leads to the formation of a carbocationic intermediate, which is then trapped by a nucleophile (Nu-). The regioselectivity of the ring-opening is influenced by the ability of the substituents to stabilize the resulting carbocation. For monosubstituted cyclopropanes, the reaction can proceed via an SN1-type mechanism. nih.gov The presence of the bromine atom adds another layer of complexity, as it can also be attacked by certain electrophiles or participate in the stabilization of intermediates.
Transition metal catalysis offers a powerful tool for the transformation of cyclopropanes, including ring expansions and rearrangements. nih.gov Cyclopropyl halides, such as this compound, can serve as electrophilic partners in transition metal-catalyzed cross-coupling reactions. nih.gov For instance, palladium- or nickel-catalyzed reactions could potentially be employed to form new carbon-carbon or carbon-heteroatom bonds at the C1 position, which may be followed by ring-opening or rearrangement.
While specific examples for this compound are not extensively documented, related transition metal-catalyzed reactions of other substituted cyclopropanes, such as methylenecyclopropanes, have been shown to proceed through various pathways including formal [3+2] cycloadditions and Heck-type reactions. researchgate.net These precedents suggest that this compound could be a viable substrate for similar transformations, leading to more complex molecular architectures.
| Catalyst Type | Potential Transformation |
| Palladium(0) | Cross-coupling reactions (e.g., Suzuki, Stille) at the C-Br bond. |
| Nickel(0) | Silylation and borylation reactions. acs.org |
| Rhodium(I) | Carbonylative ring expansion. |
| Gold(I) | Electrophilic activation followed by rearrangement. |
The high ring strain of the cyclopropane ring is a fundamental thermodynamic driving force for many of its reactions. researchgate.netnih.gov This strain energy is released upon ring-opening, making such processes energetically favorable. The reactivity of cyclopropanes is governed by this strain release, in conjunction with the electronic nature of the substituents. nih.gov
In this compound, any reaction that leads to the cleavage of a C-C bond of the ring will be driven by the release of this strain. This principle underlies both the electrophilic ring-opening reactions and the potential for transition metal-catalyzed rearrangements. The combination of ring strain and the presence of a functional handle in the form of the bromo group makes this compound a versatile building block in organic synthesis, with the potential to access a variety of acyclic and larger ring systems.
Elimination Reactions
Regiochemical and Stereochemical Outcomes
There is no specific experimental data available in the reviewed literature to detail the regiochemical and stereochemical outcomes of elimination reactions for this compound.
Competition with Substitution Pathways
Specific research detailing the competition between elimination and substitution pathways for this compound could not be found in the available literature.
Reactivity of the Methoxymethyl Functional Group
There is no specific information available in the reviewed literature concerning the reactivity of the methoxymethyl functional group in the context of this compound.
Advanced Mechanistic Investigations
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
Kinetic studies are a powerful tool for elucidating the step-by-step process of a chemical reaction. For reactions involving 1-Bromo-1-(methoxymethyl)cyclopropane, monitoring the reaction rate under various conditions (e.g., changing solvent polarity, temperature, or nucleophile concentration) can help distinguish between different possible mechanisms, such as unimolecular (SN1) and bimolecular (SN2) substitution pathways.
In a typical SN1 reaction, the rate-determining step is the unimolecular dissociation of the substrate to form a carbocation intermediate. The reaction rate is therefore expected to be dependent only on the concentration of the substrate. In contrast, an SN2 reaction involves a concerted step where the nucleophile attacks as the leaving group departs, and the rate is dependent on the concentrations of both the substrate and the nucleophile.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for monitoring the progress of these reactions. By taking spectra at various time points, the disappearance of reactants and the appearance of products can be tracked, providing data to calculate reaction rates. Furthermore, in some cases, these techniques can be used to detect and characterize transient intermediates, although their low concentration and short lifetime often make direct observation challenging.
Table 1: Hypothetical Kinetic Data for the Solvolysis of this compound
| Experiment | Initial [Substrate] (M) | Initial [Nucleophile] (M) | Solvent | Temperature (°C) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 50% Ethanol/Water | 25 | 1.0 x 10-5 |
| 2 | 0.2 | 0.1 | 50% Ethanol/Water | 25 | 2.0 x 10-5 |
| 3 | 0.1 | 0.2 | 50% Ethanol/Water | 25 | 1.0 x 10-5 |
| 4 | 0.1 | 0.1 | 80% Ethanol/Water | 25 | 5.0 x 10-6 |
Note: This data is illustrative and intended to demonstrate the principles of kinetic analysis.
The data in Table 1, if experimentally obtained, would strongly suggest an SN1 mechanism. The doubling of the initial substrate concentration (Experiment 2 vs. 1) doubles the initial rate, indicating a first-order dependence on the substrate. Conversely, doubling the nucleophile concentration (Experiment 3 vs. 1) has no effect on the rate, indicating zero-order dependence on the nucleophile. The decrease in rate with decreasing solvent polarity (Experiment 4 vs. 1) is also consistent with the formation of a charged intermediate in the rate-determining step, a hallmark of the SN1 pathway.
Identification and Characterization of Reactive Intermediates
The central intermediate in the SN1 reaction of this compound is the 1-(methoxymethyl)cyclopropyl cation. Due to the inherent strain of the three-membered ring, cyclopropyl (B3062369) cations are generally less stable than their acyclic counterparts. However, the methoxymethyl substituent can play a role in stabilizing this intermediate through resonance or inductive effects.
Direct observation of such a fleeting intermediate is often not feasible. Therefore, indirect methods are typically employed for its characterization. One common technique is the use of trapping experiments. By introducing a potent and specific trapping agent into the reaction mixture, the intermediate can be captured to form a stable product, which can then be isolated and identified. The structure of this trapped product provides strong evidence for the existence and nature of the reactive intermediate.
Computational chemistry provides a powerful complementary approach. Quantum mechanical calculations can be used to model the structure and stability of the proposed carbocation intermediate. These calculations can also map out the potential energy surface of the reaction, identifying transition states and intermediates and providing a theoretical framework to support experimental observations.
Table 2: Calculated Properties of the 1-(methoxymethyl)cyclopropyl Cation
| Property | Calculated Value |
| C-C-C Bond Angle (average) | ~60° |
| C-C Bond Length (average) | ~1.5 Å |
| Charge Distribution on C1 | +0.8e |
| Relative Stability | Less stable than tert-butyl cation |
Note: These values are representative and would be obtained from quantum chemical calculations.
Stereochemical Course of Reactions
The stereochemistry of a reaction describes the three-dimensional arrangement of atoms in the products relative to the reactants. For a chiral starting material, the stereochemical outcome of a substitution reaction provides critical mechanistic information.
In an SN2 reaction, the nucleophile attacks from the side opposite to the leaving group, resulting in a complete inversion of the stereocenter's configuration. This is a stereospecific process.
Conversely, the SN1 reaction proceeds through a planar, achiral carbocation intermediate. The nucleophile can then attack this intermediate from either face with roughly equal probability. brainly.comchegg.comutexas.edu This leads to a mixture of both retention and inversion of configuration at the reaction center, a process known as racemization. brainly.comchegg.comutexas.edu Therefore, if this compound were chiral, its reaction via an SN1 mechanism would be expected to yield a racemic or near-racemic mixture of products.
The degree of racemization can sometimes be incomplete, with a slight excess of the inversion product often observed. This is attributed to the formation of an ion pair between the carbocation and the departing leaving group, which can partially shield one face of the carbocation from nucleophilic attack.
Table 3: Expected Stereochemical Outcome for Reactions of Chiral this compound
| Reaction Mechanism | Stereochemical Outcome | Product Composition |
| SN1 | Racemization | ~50% Retention, ~50% Inversion |
| SN2 | Inversion of Configuration | 100% Inversion |
The careful analysis of the stereochemistry of the products formed from a chiral starting material is a powerful diagnostic tool for distinguishing between SN1 and SN2 pathways in the reactions of this compound.
Structural Characterization and Conformational Analysis of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available published research specifically detailing the structural characterization or conformational analysis of the chemical compound "this compound."
Consequently, it is not possible to provide a detailed, informative, and scientifically accurate article on the following topics as requested:
Structural Characterization and Conformational Analysis
Conformational Dynamics and Energy Landscapes
Generating content for these sections without specific experimental or theoretical data from peer-reviewed sources would require speculation and would not meet the standards of scientific accuracy. The fundamental principles of scientific reporting necessitate that the information presented is based on verifiable data.
While general principles of NMR spectroscopy, X-ray crystallography, and conformational analysis apply to cyclopropane (B1198618) derivatives, applying these to "1-Bromo-1-(methoxymethyl)cyclopropane" in a specific and detailed manner is not feasible without dedicated studies on this particular molecule. Information on related but distinct compounds, such as those with different substitution patterns on the cyclopropane ring, cannot be accurately extrapolated to provide the specific structural details and energy landscapes for the requested compound.
Therefore, in adherence to the principles of providing accurate and non-hallucinatory information, this article cannot be generated as per the provided outline due to the absence of foundational scientific research on "this compound."
Theoretical and Computational Chemistry Studies
Electronic Structure Analysis and Bonding Properties
The unique chemical nature of 1-Bromo-1-(methoxymethyl)cyclopropane is dominated by the electronic structure of its three-membered ring. The geometry of the cyclopropane (B1198618) ring forces the C–C–C bond angles to be approximately 60°, a significant deviation from the ideal 109.5° angle for sp³-hybridized carbon atoms. This geometric constraint leads to substantial angle strain and dictates the molecule's bonding characteristics.
To accommodate this strain, the carbon atoms in the cyclopropane ring utilize "bent bonds," where the orbital overlap between carbon atoms does not lie directly along the internuclear axes. The hybridization of the ring carbons shifts towards a higher p-character in the C–C bonds, which weakens them compared to typical alkane C-C bonds. Conversely, the C-H bonds and the exocyclic C-C and C-Br bonds exhibit increased s-character, making them shorter and stronger.
The presence of the electronegative bromine and oxygen atoms induces a dipole moment in the molecule. The bromine atom, in particular, polarizes the C1-Br bond, making the C1 carbon atom electrophilic and susceptible to nucleophilic attack. This electronic feature is a key determinant of the compound's reactivity in substitution reactions.
Computational Modeling of Reaction Mechanisms and Energy Profiles
Computational methods are essential for mapping the pathways of chemical reactions involving this compound. By calculating the potential energy surface, researchers can identify the lowest-energy path from reactants to products, which involves locating transition states and intermediates. smu.edu Techniques such as the Intrinsic Reaction Coordinate (IRC) are used to confirm that a calculated transition state connects the intended reactants and products. smu.edu
For this compound, computational models can elucidate the mechanisms of key reactions, such as nucleophilic substitutions at the C1 carbon or reactions involving ring-opening. These models can help distinguish between competing mechanisms, for instance, an Sₙ1-type pathway involving a cyclopropyl (B3062369) cation intermediate versus an Sₙ2-type pathway with a single transition state. The energy profiles generated from these calculations provide activation energies, which are crucial for predicting reaction rates and understanding how substituents and catalysts influence reactivity. beilstein-journals.org The analysis can be broken down into distinct phases: a preparation phase where reactants approach and orient themselves, a transition state phase where bond breaking and formation occur, and a product adjustment phase. smu.edu
Prediction of Conformational Preferences and Energy Barriers
The methoxymethyl substituent introduces conformational flexibility to the otherwise rigid cyclopropane core. Rotation can occur around the C1–C(methoxy) single bond and the C(methoxy)–O single bond. Computational chemistry allows for the prediction of the most stable conformations (rotamers) and the energy barriers that separate them.
By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be constructed. For the methoxymethyl group, staggered conformations are generally expected to be energy minima, while eclipsed conformations represent energy maxima (transition states for rotation). msu.edu The energy difference between the most stable and least stable rotamers is the rotational energy barrier. researchgate.net These barriers are influenced by steric hindrance between the methyl group, the bromine atom, and the cyclopropane ring, as well as electronic effects like hyperconjugation. msu.edu
| Dihedral Angle | Conformation | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| C(ring)-C1-C(methoxy)-O | Staggered (gauche) | 0.0 | One of the likely low-energy conformations. |
| C(ring)-C1-C(methoxy)-O | Staggered (anti) | ~0.5 - 1.5 | Another stable conformation, potentially slightly higher in energy due to steric interactions. |
| C(ring)-C1-C(methoxy)-O | Eclipsed | ~3.0 - 5.0 | Represents a rotational barrier (transition state). |
| C1-C(methoxy)-O-C(methyl) | Staggered | 0.0 | The most stable arrangement around the C-O bond. |
Quantification of Ring Strain and its Contribution to Thermochemical Properties
The primary source of instability in this compound is the significant ring strain inherent to the three-membered ring. This strain is a combination of angle strain from the compressed 60° bond angles and torsional strain from the eclipsing of adjacent C-H bonds. wikipedia.orgmasterorganicchemistry.com The total ring strain for a simple cyclopropane ring is approximately 27.5 kcal/mol. wikipedia.org This stored energy makes the molecule significantly more reactive than its acyclic analogues and influences its thermochemical properties, such as the heat of combustion. wikipedia.org
Table 2: Comparison of Ring Strain in Small Cycloalkanes
| Cycloalkane | C-C-C Bond Angle | Deviation from Ideal Angle | Strain Energy (kcal/mol) |
|---|---|---|---|
| Cyclopropane | 60° | -49.5° | 27.5 |
| Cyclobutane | 90° | -19.5° | 26.4 |
| Cyclopentane | 108° | -1.5° | 6.2 |
Design of Novel Catalytic Systems Based on Computational Predictions
Computational chemistry is a pivotal tool in the modern design of catalysts for specific chemical transformations. rsc.org For reactions involving this compound, such as cross-coupling or asymmetric synthesis, computational approaches can accelerate the discovery of efficient and selective catalysts. mdpi.com
The process typically involves:
Mechanism-Based Design : Researchers first model the uncatalyzed and catalyzed reaction mechanisms to identify the rate-determining and selectivity-determining steps. beilstein-journals.orgrsc.org
Descriptor-Based Approach : Key molecular properties (descriptors), such as electronic or steric parameters of a potential catalyst, are identified that correlate with catalytic performance (e.g., activation energy). rsc.org
In Silico Screening : Large virtual libraries of potential catalysts are screened computationally using these descriptors to identify promising candidates for experimental synthesis and testing. mdpi.com
Data-Driven Methods : Machine learning and statistical analysis can be employed to build predictive models from existing experimental and computational data, further guiding the design of new catalysts. rsc.org
By understanding the transition state geometries and the electronic demands of a reaction, computational models can help design ligands or catalysts that stabilize the transition state, thereby lowering the activation energy and increasing the reaction rate. beilstein-journals.org
Applications in Organic Synthesis As a Building Block
Utility of 1-Bromo-1-(methoxymethyl)cyclopropane in Carbon-Carbon Bond Formation
The presence of the C-Br bond allows this compound to be a precursor for organometallic reagents, which are pivotal for creating new carbon-carbon bonds. For instance, conversion to a Grignard or organolithium reagent would generate a nucleophilic cyclopropyl (B3062369) ring capable of reacting with a wide range of electrophiles.
While specific literature on this compound is limited, the reactivity of analogous compounds, such as 1-(methoxycarbonyl)cyclopropylzinc bromide, demonstrates the potential of such reagents in highly stereoselective carbon-carbon bond-forming reactions. These related zinc-enolates undergo Reformatsky reactions and palladium-catalyzed arylations to produce tri- and tetrasubstituted cyclopropanes with excellent stereocontrol. This suggests that organometallic derivatives of this compound could be similarly employed in stereoselective syntheses.
Table 1: Potential Carbon-Carbon Bond Forming Reactions
| Reaction Type | Potential Reactant | Potential Product |
|---|---|---|
| Grignard Reaction | Aldehydes, Ketones, Esters | Cyclopropyl-substituted alcohols |
| Organolithium Alkylation | Alkyl halides | Alkylated cyclopropanes |
Role in the Synthesis of Complex Molecular Architectures
The cyclopropane (B1198618) motif is a core component of numerous biologically active natural products and pharmaceuticals. rsc.orgnih.gov Building blocks like this compound are instrumental in introducing this strained ring into larger, more complex structures. The unique stereoelectronic properties of the cyclopropane ring can impart favorable conformational rigidity and metabolic stability to a molecule. nih.gov The synthesis of complex molecules often relies on the stepwise and controlled addition of functionalized fragments, a role for which this compound is well-suited. Its bifunctional nature (bromo and methoxymethyl groups) allows for sequential and orthogonal chemical transformations, enabling the construction of intricate molecular designs.
Contribution to the Synthesis of Diverse Functionalized Molecules
The versatility of this compound extends to the synthesis of a wide array of functionalized molecules. The bromine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, azides) to introduce diverse functionalities. Furthermore, the methoxymethyl group can potentially be cleaved under acidic conditions to reveal a hydroxymethyl group, providing another point for chemical modification. This dual functionality allows for the creation of a library of substituted cyclopropanes from a single starting material, which is a powerful strategy in medicinal chemistry and materials science for exploring structure-activity relationships. For instance, the Simmons-Smith cyclopropanation of alkenyl 1,2-bis(boronates) has been shown to produce functionalized cyclopropyl derivatives that can be further elaborated through Suzuki-Miyaura couplings. researchgate.net
Development of Cyclopropane-Containing Scaffolds for Chemical Research
Cyclopropane-containing scaffolds are highly sought after in drug discovery due to their ability to act as bioisosteres for other common functional groups, such as double bonds or phenyl rings, while introducing a distinct three-dimensional character. researchgate.netnih.gov The development of chemoenzymatic strategies has enabled the creation of diverse libraries of chiral cyclopropane scaffolds for medicinal chemistry. nih.gov Reagents like this compound contribute to this field by providing a readily available, functionalized three-membered ring that can be incorporated into novel molecular frameworks. These scaffolds serve as the foundation for developing new therapeutic agents, with the cyclopropane ring often playing a key role in binding to biological targets and improving pharmacokinetic properties. nih.govbohrium.com
Conclusion and Future Research Directions
Synthesis and Reactivity of 1-Bromo-1-(methoxymethyl)cyclopropane: A Research Synthesis
A comprehensive search of the scientific literature reveals a significant gap in the documented research on this compound. There are no established or reported methods specifically detailing the synthesis of this compound. General synthetic strategies for analogous 1-bromo-1-substituted cyclopropanes often involve the bromination of a corresponding cyclopropyl (B3062369) precursor or the cyclopropanation of a suitable alkene with a brominated carbene. However, the application of these methods to a substrate bearing a methoxymethyl group has not been described.
Similarly, the reactivity profile of this compound is currently undocumented. The presence of a bromine atom on the cyclopropane (B1198618) ring suggests potential for nucleophilic substitution or elimination reactions, as well as participation in metal-catalyzed cross-coupling reactions. The strained cyclopropane ring itself could be susceptible to ring-opening reactions under various conditions. The interplay between the bromo and methoxymethyl substituents would likely influence the regioselectivity and stereoselectivity of such transformations. The absence of empirical data means that any discussion of its reactivity remains purely speculative.
Unaddressed Challenges in Synthetic Methodologies
The primary unaddressed challenge in the study of this compound is the development of a viable and efficient synthetic route. Key challenges to be overcome would include:
Precursor Availability: The synthesis would require a readily available starting material, such as (methoxymethyl)cyclopropane (B85597) or a related derivative, which itself is not a commonly stocked commercial chemical.
Regioselectivity of Bromination: Direct bromination of (methoxymethyl)cyclopropane would likely lead to a mixture of products, with bromination occurring at different positions on the cyclopropane ring or on the methyl group of the ether. Controlling the reaction to selectively yield the 1-bromo-1-(methoxymethyl) isomer would be a significant hurdle.
Stability of the Target Compound: The stability of this compound is unknown. The combination of a leaving group (bromo) and a potentially coordinating group (methoxymethyl) on a strained ring could lead to instability or facile rearrangement under certain conditions.
Purification and Characterization: Developing effective methods for the purification and unambiguous characterization of the target compound would be essential first steps in its study.
The following table outlines potential, yet hypothetical, synthetic approaches and their associated challenges.
| Potential Synthetic Approach | Starting Material | Key Reagents | Anticipated Challenges |
| Direct Bromination | (Methoxymethyl)cyclopropane | NBS, Radical Initiator | Lack of selectivity, potential for ring opening |
| Halogen Exchange | 1-Iodo-1-(methoxymethyl)cyclopropane | CuBr, KBr | Synthesis of the iodo-precursor is also undocumented |
| Cyclopropanation | 1-Bromo-1-methoxyethene | Diazomethane | Handling of diazomethane, potential for side reactions |
Frontiers in Mechanistic Understanding and Computational Modeling
With no published reactions involving this compound, the frontier of mechanistic understanding is entirely open. Future research could explore:
Nucleophilic Substitution Pathways: Does the compound undergo S(_N)1- or S(_N)2-type reactions? The strained nature of the cyclopropane ring might favor pathways involving carbocationic intermediates.
Ring-Opening Mechanisms: Under what conditions (e.g., Lewis acids, protic acids) does the cyclopropane ring open? The regioselectivity of such an opening would be of fundamental interest.
Radical Reactions: How does the compound behave under radical conditions? The C-Br bond could be homolytically cleaved to generate a cyclopropyl radical.
Computational modeling, using techniques such as Density Functional Theory (DFT), could provide initial insights into the structure, stability, and reactivity of this compound. Theoretical studies could predict bond dissociation energies, potential energy surfaces for various reaction pathways, and spectroscopic properties (e.g., NMR chemical shifts) that would be invaluable for its eventual synthesis and characterization.
Emerging Opportunities in Leveraging this compound in Advanced Synthesis
Should a reliable synthesis be developed, this compound could emerge as a valuable building block in organic synthesis. The combination of a reactive C-Br bond and a functionalized side chain on a cyclopropane scaffold presents several opportunities:
Introduction of the 1-(Methoxymethyl)cyclopropyl Moiety: This group could be introduced into more complex molecules via cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), offering a novel structural motif for medicinal chemistry and materials science.
Precursor to Cyclopropyl Cations and Radicals: The compound could serve as a precursor to the 1-(methoxymethyl)cyclopropyl cation or radical, enabling the study of their reactivity and potential application in novel cyclization or addition reactions.
Ring-Opening to Functionalized Alkenes: Controlled ring-opening could provide access to stereodefined, functionalized alkenes that might be difficult to synthesize via other methods.
Q & A
Q. What are the established synthetic routes for 1-Bromo-1-(methoxymethyl)cyclopropane?
- Methodological Answer : The compound is typically synthesized via bromination of its cyclopropane precursor. Key approaches include:
- Free radical bromination : Reacting 1-(methoxymethyl)cyclopropane with bromine (Br₂) in a non-polar solvent (e.g., CCl₄) under controlled temperatures (0–25°C). This follows a radical chain mechanism, where bromine radicals abstract hydrogen, forming a cyclopropane radical intermediate that reacts with Br₂ .
- NBS-mediated bromination : Using N-bromosuccinimide (NBS) with a radical initiator (e.g., benzoyl peroxide) in tetrachloromethane. This method minimizes over-bromination and improves regioselectivity .
- Safety Note : Ensure inert atmosphere (N₂/Ar) to prevent side reactions and monitor exothermicity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify cyclopropane ring protons (δ 0.5–1.5 ppm) and methoxymethyl group (δ 3.3–3.5 ppm for OCH₃, δ 3.7–4.2 ppm for CH₂Br). Coupling constants (J ≈ 5–10 Hz) confirm cyclopropane geometry.
- IR Spectroscopy : Detect C-Br stretching (~500–600 cm⁻¹) and methoxy C-O (~1100 cm⁻¹).
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (m/z ≈ 178–180 for [M]⁺) and fragmentation patterns (e.g., loss of Br· or methoxymethyl group).
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Exposure Mitigation : Use fume hoods, closed systems, and PPE (nitrile gloves, goggles). Monitor airborne concentrations via gas chromatography or OSHA Method 1005 .
- Storage : Store in amber glass bottles under inert gas at –20°C to prevent degradation.
- Emergency Procedures : Immediate decontamination with ethanol for skin contact; ventilate areas in case of inhalation exposure .
Advanced Research Questions
Q. How can reaction conditions be optimized to prevent cyclopropane ring-opening during functionalization?
- Methodological Answer :
- Solvent Choice : Use non-polar solvents (e.g., hexane, CCl₄) to stabilize the cyclopropane ring. Polar solvents (e.g., DMSO) may induce ring strain release via solvolysis.
- Temperature Control : Maintain reactions below 40°C; higher temperatures promote ring-opening elimination to alkenes .
- Catalyst Selection : Lewis acids (e.g., ZnCl₂) can stabilize intermediates without destabilizing the cyclopropane moiety .
Q. What strategies enhance regioselectivity in nucleophilic substitution reactions of this compound?
- Methodological Answer :
- Steric Effects : The methoxymethyl group creates steric hindrance, directing nucleophiles (e.g., OH⁻, amines) to the less hindered bromine-bearing carbon.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, improving selectivity for primary substitution .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict transition-state geometries and optimize leaving-group interactions .
Q. How does the compound’s reactivity compare to other brominated cyclopropanes in cross-coupling reactions?
- Methodological Answer :
- Comparative Analysis :
| Compound | Reactivity in Suzuki Coupling | Stability Under Basic Conditions |
|---|---|---|
| This compound | Moderate (Pd/PCy₃ catalyst) | Stable (pH < 10) |
| 2-Bromo-1,1-dimethylcyclopropane | High (Pd(OAc)₂) | Prone to elimination (pH > 8) |
- Mechanistic Insight : The methoxymethyl group stabilizes the cyclopropane ring via electron donation, reducing elimination side reactions compared to dimethyl derivatives .
Q. What are emerging applications in medicinal chemistry and catalysis?
- Methodological Answer :
- Pharmaceutical Intermediates : Used in synthesizing cyclopropane-containing drugs (e.g., antiviral agents) via Buchwald-Hartwig amination or Ullmann coupling .
- Organocatalysis : Acts as a Lewis acid surrogate in asymmetric catalysis (e.g., enantioselective aldol reactions) due to its rigid, chiral structure .
- Biological Probes : Radiolabeled derivatives (e.g., ¹¹C) are explored for PET imaging to study enzyme binding sites .
Data Contradictions and Resolution
Q. Discrepancies in reported bromination yields: How to troubleshoot?
- Methodological Answer :
- Possible Causes :
- Radical Quenchers : Trace O₂ or peroxides in solvents can terminate radical chains, reducing yield. Pre-purify solvents via distillation over CaH₂ .
- Side Reactions : Competing allylic bromination or ring-opening. Monitor via TLC (eluent: 9:1 hexane/EtOAc) and adjust Br₂ stoichiometry .
- Resolution : Use AI-driven reaction optimization tools (e.g., Synthia) to model reaction pathways and identify ideal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
